molecular formula C15H17NOS B14206711 2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole CAS No. 831225-14-0

2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole

Cat. No.: B14206711
CAS No.: 831225-14-0
M. Wt: 259.4 g/mol
InChI Key: OVCKCNCRWNAVBD-PSOPSSQASA-N
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Description

2-[(2S,3R,4S)-4-methyl-1-oxaspiro[25]octan-2-yl]-1,3-benzothiazole is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic ring followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole
  • (4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol

Uniqueness

2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole is unique due to

Properties

CAS No.

831225-14-0

Molecular Formula

C15H17NOS

Molecular Weight

259.4 g/mol

IUPAC Name

2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C15H17NOS/c1-10-6-4-5-9-15(10)13(17-15)14-16-11-7-2-3-8-12(11)18-14/h2-3,7-8,10,13H,4-6,9H2,1H3/t10-,13+,15+/m0/s1

InChI Key

OVCKCNCRWNAVBD-PSOPSSQASA-N

Isomeric SMILES

C[C@H]1CCCC[C@]12[C@H](O2)C3=NC4=CC=CC=C4S3

Canonical SMILES

CC1CCCCC12C(O2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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